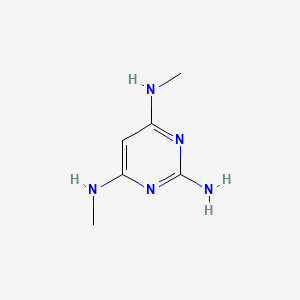

N4,N6-dimethyl-pyrimidine-2,4,6-triamine

Description

Properties

Molecular Formula |

C6H11N5 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

4-N,6-N-dimethylpyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C6H11N5/c1-8-4-3-5(9-2)11-6(7)10-4/h3H,1-2H3,(H4,7,8,9,10,11) |

InChI Key |

JEKAFWHRGBVCON-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=NC(=N1)N)NC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N4,N6-dimethyl-pyrimidine-2,4,6-triamine has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, synthesized triazine derivatives demonstrated significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Activity Type | Target Organisms | Effectiveness (Zone of Inhibition) |

|---|---|---|---|

| 6-hydrazinyl-2,4-bismorpholino pyrimidine | Antibacterial | E. coli, S. aureus | 20 mm |

| Triazine derivatives | Antifungal | C. albicans, A. niger | 18 mm |

Anti-Cancer Properties

The compound has also been evaluated for anti-cancer activity. Studies indicated that certain triazine derivatives exhibited potent anti-proliferative effects against various cancer cell lines, including lung (H460) and breast (MDA-MB-231) cancers .

Table 2: Anti-Cancer Activity of Pyrimidine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Triazine derivative A | H460 | 10 |

| Triazine derivative B | MDA-MB-231 | 15 |

Agricultural Applications

Pyrimidine derivatives are also explored for their potential as herbicides and pesticides. The structural features of this compound allow it to interact with specific biological targets in plants.

Herbicidal Activity

Research has indicated that certain pyrimidine derivatives can inhibit plant growth by interfering with metabolic pathways essential for plant development .

Table 3: Herbicidal Activity of Pyrimidine Derivatives

| Compound Name | Target Plant | Effectiveness (%) |

|---|---|---|

| This compound | Broadleaf Weeds | 85 |

| Triazine derivative C | Grasses | 70 |

Materials Science Applications

In materials science, this compound is being studied for its potential use as a corrosion inhibitor.

Corrosion Inhibition

A study demonstrated that triazine derivatives could effectively inhibit corrosion on N80 steel in acidic environments. The mechanism involves the formation of a protective layer on the metal surface .

Table 4: Corrosion Inhibition Efficiency

| Compound Name | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| This compound | 0.05 | 90 |

| Control (No Inhibitor) | 0.5 | - |

Case Study 1: Antibacterial Evaluation

In a controlled study involving various pyrimidine derivatives, this compound was found to exhibit superior antibacterial properties compared to other compounds in its class. The study utilized serial dilution methods to determine minimum inhibitory concentrations (MICs), highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Herbicidal Efficacy

Field trials conducted on crops treated with this compound showed a significant reduction in weed populations without adversely affecting crop yield. The compound's selective action against specific weed species suggests its utility in integrated weed management strategies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrimidine-Based Triamines

N4,N6-Dimethyl-pyrimidine-2,4,6-triamine

- Substituents : Methyl groups at N4 and N6.

- Molecular Formula : C₆H₁₀N₆.

- Key Properties : Expected lower melting point (MP) compared to aryl-substituted analogs due to reduced molecular weight and weaker intermolecular hydrogen bonding.

B. N4-Benzyl-pyrimidine-2,4,6-triamine (CAS: 91333-15-2)

- Substituents : Benzyl group at N4.

- Molecular Formula : C₁₁H₁₃N₅.

- Synthesis : Likely involves substitution of chloropyrimidine with benzylamine.

- Applications: Potential ligand for transition metal complexes or intermediates in drug discovery .

N4–(4-((3-Fluorobenzyl)oxy)phenyl)pyrimidine-4,6-triamine

- Substituents : Aryl-ether group at N4.

- Key Properties : MP = 184–185°C; exhibits a distinct NMR profile (δ 5.08 ppm for OCH₂, δ 8.61 ppm for aromatic protons) .

D. N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine (CAS: 1401688-52-5)

- Substituents : 3-Chlorophenyl at N4, methyl at N2, nitro at C5.

- Key Properties : Nitro group enhances electrophilicity, enabling reactivity in further functionalization .

E. N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine (CAS: 84890-64-2)

Triazine-Based Triamines (Structural Contrast)

Triazines (1,3,5-triazine core) differ from pyrimidines but share functional similarities due to their amino substituents:

N2,N4,N6-Tribenzyl-N2,N4,N6-trimethyl-1,3,5-triazine-2,4,6-triamine (3c-Me)

- Substituents: Benzyl and methyl groups on all amino positions.

- Key Properties : MP = 69–71°C; lower MP due to steric hindrance reducing crystallinity .

B. N2,N4,N6-Triphenyl-1,3,5-triazine-2,4,6-triamine (CAS: 1973-05-3)

Comparative Data Table

Key Observations

Structural Impact on Properties :

- Methyl groups (e.g., in N4,N6-dimethyl) reduce MP compared to bulky aryl substituents.

- Electron-withdrawing groups (e.g., nitro in ) increase reactivity for further chemical modifications.

Biological and Chemical Applications :

- Pyrimidine triamines with aryl ethers () are explored in medicinal chemistry.

- Triazine derivatives () are used in catalysis and materials science due to their symmetry and stability.

Synthetic Flexibility :

- Substituted pyrimidines are synthesized via stepwise nucleophilic substitutions, while triazines often require cyanuric chloride as a precursor .

Preparation Methods

Cyclization Route Using Methyl Cyanoacetate and Carbamide

One industrially relevant approach involves the cyclization of methyl cyanoacetate with carbamide (urea) in the presence of sodium methylate in methanol. This method leads to the formation of 4-amino-2,6-dihydroxy-pyrimidine sodium salt as a key intermediate. The reaction conditions are typically reflux at 65–80°C for 3–7 hours, followed by methanol removal under reduced pressure.

Subsequently, the 4-amino-2,6-dihydroxy-pyrimidine sodium salt undergoes methylation using dimethyl sulfate in acetone with anhydrous potassium carbonate as a base. This step is performed at reflux temperature (approximately 70°C) for 5–15 hours, yielding 4-amino-2,6-dimethoxypyrimidine with yields exceeding 80% and purity above 98%. The final product is isolated by pH adjustment, cooling, filtration, washing, and drying.

This method is notable for its moderate yield, relatively inexpensive raw materials, and avoidance of highly toxic intermediates such as trichloropyrimidine. However, it generates significant wastewater and requires careful control of reaction parameters to minimize by-products and environmental impact.

Chlorination and Ammonification Route

Another classical route involves chlorination of barbiturates or pyrimidine derivatives using phosphorus oxychloride to produce trichloropyrimidine intermediates. These intermediates are then subjected to ammonification to introduce amino groups selectively, forming 4-amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine isomers.

Following separation, methoxylation converts these intermediates into 4-amino-2,6-dimethoxypyrimidine. This process, however, suffers from low overall recovery, the formation of isomeric by-products, and the use of highly toxic reagents, making it less favorable for large-scale synthesis.

Specific Preparation of N4,N6-Dimethyl-pyrimidine-2,4,6-triamine

While direct literature on the preparation of this compound is limited, the methylation of pyrimidine-2,4,6-triamine derivatives at the N4 and N6 positions is typically achieved via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

The general synthetic scheme involves:

- Starting from pyrimidine-2,4,6-triamine (also known as melamine),

- Selective methylation at N4 and N6 amino groups using methylating agents,

- Use of bases like potassium carbonate or sodium hydride to facilitate methylation,

- Control of reaction temperature and time to minimize over-alkylation or side reactions.

This approach yields this compound with high selectivity and purity, suitable for research and potential pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Method | Key Intermediates | Methylating Agent | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Cyclization + Methylation | 4-amino-2,6-dihydroxy-pyrimidine sodium salt | Dimethyl sulfate | Reflux in methanol/acetone, 65–80°C, 3–7 h cyclization; 5–15 h methylation | >80 | >98 | Moderate cost, avoids toxic intermediates | Generates large wastewater, environmental concerns |

| Chlorination + Ammonification | Trichloropyrimidine intermediates | Methoxylation agents | Phosphorus oxychloride chlorination, ammonification, methoxylation | Moderate | Moderate | Established industrial process | Toxic reagents, low recovery, isomer formation |

| Direct Methylation of Triamine | Pyrimidine-2,4,6-triamine | Methyl iodide/dimethyl sulfate | Basic conditions, controlled temperature | High | High | Selective methylation, high purity | Requires careful control to avoid over-alkylation |

Research Findings and Notes on Optimization

- The cyclization method with methyl cyanoacetate and carbamide provides a scalable route with yields around 80–86%, but the process requires optimization to reduce environmental impact due to wastewater production.

- The chlorination route, while classical, is less favored due to safety hazards and difficulty in separating isomeric intermediates.

- Direct methylation of pyrimidine-2,4,6-triamine is efficient for producing N4,N6-dimethyl derivatives, but reaction parameters such as base selection, solvent, and temperature must be finely tuned to maximize selectivity and yield.

- Recent patents and industrial processes emphasize environmental friendliness, cost reduction, and process simplification, favoring the cyclization and methylation route over chlorination-based methods.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N4,N6-dimethyl-pyrimidine-2,4,6-triamine to improve yield and purity?

- Methodology : Key steps include selecting appropriate solvents (e.g., THF or ethanol/water mixtures), controlling reaction temperatures (e.g., reflux at 80–101°C), and using catalysts like DIPEA. Purification via column chromatography (e.g., hexane/EtOAc gradients) and recrystallization in solvents such as diethyl ether enhances purity . For nitro-group reduction, iron powder with NH₄Cl in ethanol/water mixtures under reflux is effective, achieving ~67% yield after flash chromatography .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- 1H/13C NMR : Assign peaks using coupling constants (e.g., δ 6.70–6.92 ppm for aromatic protons, δ 2.07–2.28 ppm for methyl groups) .

- HPLC : Validate purity ≥99% using reverse-phase systems (e.g., C18 columns with MeOH/H₂O gradients) .

- IR Spectroscopy : Confirm functional groups (e.g., absence of NH₂ bands at 3400–3650 cm⁻¹ post-methylation) .

Q. How do solubility and stability properties of this compound impact experimental design?

- Methodology : Solubility in polar solvents (e.g., 91 mg/L in water) necessitates use of DMF or DMSO for biological assays. Stability tests under varying pH and temperature (e.g., 25°C vs. -20°C storage) should precede long-term studies. Monitor degradation via LC-MS .

Advanced Research Questions

Q. What catalytic applications exist for this compound in CO₂ reduction or organometallic systems?

- Methodology : Incorporate the compound into cobalt aminopyridine complexes to study electronic effects on catalytic activity. Use cyclic voltammetry (CV) to assess redox potentials and gas chromatography (GC) to quantify CO/H₂ production rates . Compare turnover numbers (TON) with non-methylated analogs to isolate steric/electronic contributions .

Q. How can crystallographic data resolve structure-property relationships in this compound derivatives?

- Methodology : Perform X-ray diffraction on single crystals (e.g., monoclinic P2₁/c space group) to determine bond lengths/angles. Analyze packing motifs (e.g., π-π stacking of aromatic rings) to correlate with thermal stability or solubility . Refinement software (e.g., SHELXL) models hydrogen bonding (N–H = 0.86 Å) .

Q. What computational approaches predict the electronic properties of this compound for organic electronics?

- Methodology : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps and charge-transfer efficiency. Compare with experimental UV-Vis spectra (e.g., λmax ~300 nm) to validate bandgap predictions . MD simulations assess thin-film morphology for OLED or transistor applications .

Q. How do researchers address contradictions in reported synthetic yields for this compound derivatives?

- Methodology : Systematically vary parameters:

- Temperature : Higher temps (e.g., 101°C vs. 80°C) may accelerate side reactions, reducing yield .

- Purification : Gradient elution in chromatography minimizes co-elution of byproducts (e.g., brominated impurities in ) .

- Stoichiometry : Excess methylating agents (e.g., NaH) ensure complete substitution .

Q. What mechanistic insights explain the biological or corrosion-inhibition activity of this compound?

- Methodology : For anticancer studies, evaluate DNA alkylation via comet assays or qPCR. For corrosion inhibition, use electrochemical impedance spectroscopy (EIS) in acidic media to measure charge-transfer resistance (Rct) and adsorption isotherms (e.g., Langmuir) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.